

Fmoc-L-Lys(ivDde)-OH structure and molecular weight

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Compound of Interest		
Compound Name:	Fmoc-L-Lys(ivDde)-OH	
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An In-depth Technical Guide to **Fmoc-L-Lys(ivDde)-OH**: Structure, Properties, and Applications in Advanced Peptide Synthesis

Introduction

Fmoc-L-Lys(ivDde)-OH is a pivotal amino acid derivative for chemists and researchers engaged in solid-phase peptide synthesis (SPPS). It is a derivative of the essential amino acid L-lysine, engineered with two crucial protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino position and the selectively cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the ε-amino side-chain.[1] This strategic protection scheme allows for the orthogonal deprotection of the lysine side-chain, enabling complex peptide modifications such as branched structures, site-specific labeling, and peptide cyclization.[2][3] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its application.

Chemical Properties and Structure

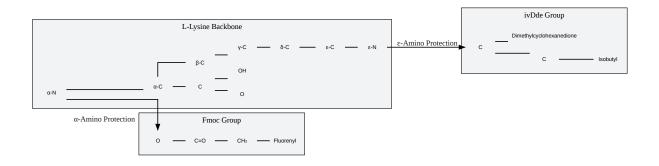
The unique utility of **Fmoc-L-Lys(ivDde)-OH** stems from its protecting groups. The Fmoc group is stable under acidic conditions but is readily removed by a base, typically a solution of piperidine in dimethylformamide (DMF), to allow for peptide chain elongation.[1] The ivDde group, conversely, is stable to both the acidic conditions often used for final cleavage from the resin and the basic conditions used for Fmoc removal.[4] It can be selectively cleaved under mild conditions using hydrazine or hydroxylamine, which does not affect other common acid-labile side-chain protecting groups like Boc, tBu, and Trt.



Ouantitative Data

Property	Value
Molecular Weight	574.71 g/mol [2][5][6][7]
Molecular Formula	C34H42N2O6[2][3][5][6]
CAS Number	204777-78-6[2][4][5][6]
Appearance	White to off-white solid[5]
Solubility	Soluble in polar organic solvents like DMF and DMSO[4]

Chemical Structure Visualization



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Fmoc-L-Lys(ivDde)-OH Structure

Experimental Protocols



The use of **Fmoc-L-Lys(ivDde)-OH** in SPPS follows standard procedures for peptide synthesis, with an additional selective deprotection step for the ivDde group when side-chain modification is desired.

Protocol 1: Selective Cleavage of the ivDde Protecting Group

This protocol details the removal of the ivDde group from the lysine side-chain while the peptide remains attached to the solid support resin.

Materials:

- Peptidyl-resin containing a Lys(ivDde) residue
- Dimethylformamide (DMF)
- Hydrazine monohydrate (2% v/v solution in DMF)
- Solid-phase synthesis reaction vessel
- Filtration apparatus

Procedure:

- Resin Swelling: Swell the peptidyl-resin in DMF.
- Hydrazine Treatment: Treat the resin with a 2% solution of hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).[6]
- Reaction Time: Allow the mixture to react at room temperature for 3-10 minutes. The reaction
 can be repeated multiple times for complete removal.[8] For instance, three consecutive
 treatments of 3 minutes each are commonly employed.[9]
- Filtration: Filter the resin to remove the hydrazine solution and the cleaved ivDde-hydrazine adduct.
- Washing: Thoroughly wash the resin with DMF to remove any residual reagents.[6][9] The resin is now ready for the subsequent modification of the deprotected lysine ε-amino group.

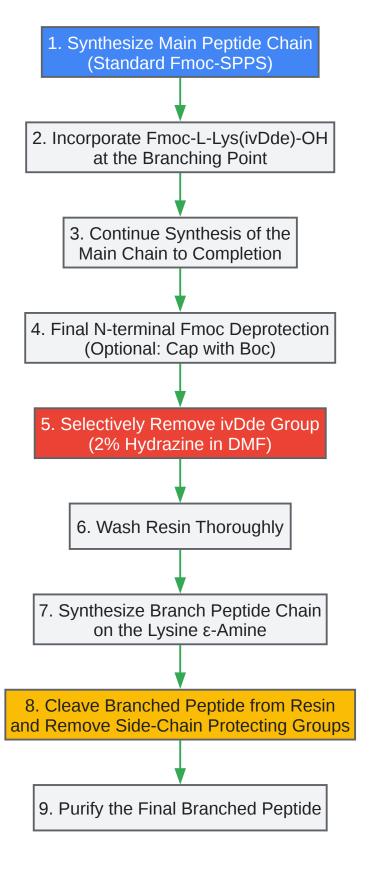


Note: The N-terminal α -amino group should be protected (e.g., with a Boc group) before ivDde removal with hydrazine, as hydrazine can also cleave the Fmoc group.[7] For challenging sequences, the concentration of hydrazine can be increased, though concentrations above 2% may risk side reactions.[6]

Protocol 2: Workflow for the Synthesis of a Branched Peptide

This workflow outlines the key steps for synthesizing a branched peptide using **Fmoc-L-Lys(ivDde)-OH** as the branching point.





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Branched Peptide Synthesis Workflow



This workflow demonstrates the logical progression from synthesizing the primary peptide backbone to creating the branched structure. The crucial step is the selective deprotection of the lysine side-chain, which allows for the assembly of a second peptide chain at a specific internal position of the first, a process enabled by the orthogonal nature of the ivDde protecting group.[3][4]

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